2-Bromo-3-(2-ethylhexyl)thiophene
Overview
Description
“2-Bromo-3-(2-ethylhexyl)thiophene” is a chemical compound with the empirical formula C12H19BrS . It has a molecular weight of 275.25 . This compound is used as an organic semiconducting polymer or small molecule precursor .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(2-ethylhexyl)thiophene” is represented by the SMILES stringBrC1=C(CC(CCCC)CC)C=CS1
. The InChI representation is 1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3
. Physical And Chemical Properties Analysis
“2-Bromo-3-(2-ethylhexyl)thiophene” is a liquid at room temperature . It has a refractive index of 1.523 and a density of 1.201 g/L at 25°C .Scientific Research Applications
Photoluminescence and Optical Properties
- Amphiphilic Conjugated Block Copolymers : The synthesis of an amphiphilic block copolymer using 2-bromo-3-(2-ethylhexyl)thiophene demonstrates its potential in creating materials with solvent-selective photoluminescence quenching properties. This material shows strong influences of solvent polarity on its optical spectra, including absorption and emission, making it significant for optical applications (Tu et al., 2007).
Polymer Synthesis and Applications
- Synthesis of Poly(thiophene)s and Their Optical Properties : Postfunctionalization of poly(3-hexylthiophene) (P3HT), using derivatives of 2-bromo-3-(2-ethylhexyl)thiophene, allows the study of electronic and steric effects of various functional groups on the optical and photophysical properties of poly(thiophene)s. These modifications significantly impact the fluorescence yield and solid-state emission, demonstrating the chemical versatility and potential in material science (Li, Vamvounis, & Holdcroft, 2002).
Electrochemical Applications
- Electrochemical Synthesis for Device Applications : The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from 2-bromo-3-(2-ethylhexyl)thiophene derivatives shows promising applications in electronic devices. The synthesized polymer exhibits lower oxidation potential, stable conducting state, and high electrochemical reversibility, suggesting potential uses in electrochromic devices (Cihaner & Önal, 2007).
Photostabilization of Materials
- Use as Photostabilizers for Poly(vinyl chloride) : Thiophene derivatives synthesized from 2-bromo-3-(2-ethylhexyl)thiophene have been shown to effectively reduce the level of photodegradation in poly(vinyl chloride) films. This suggests their utility in enhancing the durability and lifespan of PVC materials (Balakit et al., 2015).
Organic Thin-Film Transistors
- Diketopyrrolopyrrole Organic Thin‐Film Transistors : Studies involving 2-bromo-3-(2-ethylhexyl)thiophene derivatives in bis(thiophen‐2‐yl)‐diketopyrrolopyrrole (DPP) dyes have shown potential applications in organic thin-film transistors. These dyes exhibit intense absorption, strong fluorescence, and high field-effect mobilities, indicating their suitability for semiconducting applications (Stolte et al., 2016).
Organic Photovoltaics
- Photocrosslinkable Polythiophenes for Organic Photovoltaics : The copolymerization of 2-bromo-3-(2-ethylhexyl)thiophene has been used to prepare photocrosslinkable bromine‐functionalized polythiophenes, demonstrating their application in solution‐processed organic photovoltaics. These materials offer advantages such as thermal stability and efficient power conversion, making them attractive for solar energy applications (Kim, Miyamoto, Ma, & Fréchet, 2009).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-(2-ethylhexyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIAAXXJIUXUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728807 | |
Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-ethylhexyl)thiophene | |
CAS RN |
303734-52-3 | |
Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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